2-Amino-4-nitrophenol
Overview
Description
2-amino-4-nitrophenol appears as orange prisms or yellow powder. No odor. (NTP, 1992)
This compound is a member of 4-nitrophenols.
Scientific Research Applications
Toxicity and Degradability in Anaerobic Systems
2-Amino-4-nitrophenol, a derivative of nitrophenols, has been studied for its toxic effects and degradability in anaerobic systems. In a study by Uberoi and Bhattacharya (1997), it was found that nitrophenols, including this compound, can be transformed both abiotically and biotically under anaerobic conditions. This transformation is significant in understanding the environmental impact and treatment of nitrophenol pollutants in water systems (Uberoi & Bhattacharya, 1997).
Catalytic Reduction of Nitrophenols
Din et al. (2020) explored the use of nanocatalytic systems for the chemical reduction of nitrophenols to aminophenols, which is a key transformation in industrial processes. The study highlights the potential of using this compound in catalytic processes for removing hazardous dyes from water sources (Din et al., 2020).
Photoaffinity Labeling
Hanstein, Hatefi, and Kiefer (1979) investigated the photochemical properties of 2-azido-4-nitrophenol, a compound derived from this compound, for its use in photoaffinity labeling. This study is crucial in understanding the potential applications of this compound derivatives in biochemical research (Hanstein et al., 1979).
Fungicidal Properties
Mukhtorov et al. (2019) explored the fungicidal effects of this compound and its derivatives. This research is significant for agricultural and environmental sciences, as it provides insights into the potential use of these compounds in controlling phytopathogenic fungi (Mukhtorov et al., 2019).
Voltammetric and Amperometric Determination
Dejmková et al. (2011) developed methods for the determination of this compound and its metabolites using voltammetry and HPLC. This research is important for analytical chemistry, especially in the context of environmental monitoring and analysis (Dejmková et al., 2011).
Biotransformation and Removal under Denitrifying Conditions
Karim and Gupta (2003) studied the effect of COD/NO(3)(-)-N ratio on the biotransformation and removal of nitrophenols, including this compound, in UASB reactors. This study contributes to the field of environmental biotechnology, particularly in the treatment of industrial effluents (Karim & Gupta, 2003).
Electrochemical Sensing Platform for Toxic Organic Pollutants
Shah et al. (2017) developed an electrochemical sensing platform using gold-copper alloy nanoparticles for the detection of nitro aromatic toxins, including this compound. This research is significant in the development of sensitive and selective methods for the detection of environmental pollutants (Shah et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 2-Amino-4-nitrophenol are certain species of phytopathogenic fungi . The compound has been found to exhibit fungicidal activity, particularly against Rhizoctonia solani and Bipolaris sorokiniana .
Mode of Action
This compound interacts with its targets by disrupting their normal biological processes. The compound and its derivatives, prepared by replacing the hydrogen atom in its amino group by different organic radicals, have been found to inhibit the growth of certain fungi
Pharmacokinetics
One study suggests that this compound is a major circulating metabolite of 2,4-dinitrophenol , indicating that it may be formed in the body through metabolic processes. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth. Specifically, it has been found to increase fungicidal activity against Rhizoctonia solani and Bipolaris sorokiniana when the hydrogen atom in the amino group is replaced by an aldehyde group . When the hydrogen atom is replaced by a ketone group, the compound increases the inhibitory effect on Sclerotinia sclerotiorum and Venturia inaequalis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is reportedly formed by the environmental degradation (reduction) of 2,4-dinitrophenol . .
Safety and Hazards
2-Amino-4-nitrophenol is toxic by ingestion. It may be harmful by inhalation or skin absorption. It is an irritant of the skin, eyes, and upper respiratory tract . When heated to decomposition it emits irritating gases and toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides . It may cause an allergic skin reaction .
Future Directions
Properties
IUPAC Name |
2-amino-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZVIIYRNMWPSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Record name | 2-AMINO-4-NITROPHENOL | |
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DSSTOX Substance ID |
DTXSID6020062 | |
Record name | 2-Amino-4-nitrophenol | |
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Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-4-nitrophenol appears as orange prisms or yellow powder. No odor. (NTP, 1992), Yellow-brown or orange solid; [HSDB] Gold colored powder; [MSDSonline] | |
Record name | 2-AMINO-4-NITROPHENOL | |
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Record name | 2-Amino-4-nitrophenol | |
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Flash Point |
100 °C | |
Record name | 2-Amino-4-nitrophenol | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, diethyl ether, acetic acid, warm benzene, Soluble in acetone, In water, 925 mg/L at 23 °C | |
Record name | 2-AMINO-4-NITROPHENOL | |
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Record name | 2-AMINO-4-NITROPHENOL | |
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Vapor Pressure |
0.0000352 [mmHg] | |
Record name | 2-Amino-4-nitrophenol | |
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Mechanism of Action |
Two hair dye components, carcinogenic 4-nitro-2-aminophenol and 5-nitro-2-aminophenol, induced Cu(II)-dependent DNA cleavage frequently at thymine and guanine residues in DNA fragments obtained from the c-Ha-ras-1 protooncogene. When the p53 tumor suppressor gene was used, 4-nitro-2-aminophenol caused Cu(II)-dependent piperidine-labile sites at poly G sequences. In the presence of Cu(II), both components increased 8-oxo-7,8-dihydro-2'-deoxyguanosine formation in DNA. The inhibitory effects of catalase and bathocuproine on DNA damage suggest the involvement of H2O2 and Cu(I). It is speculated that nitro-2-aminophenols undergo Cu(II)-mediated autoxidation to generate active oxygen species causing DNA damage which leads to their carcinogenesis. | |
Record name | 2-AMINO-4-NITROPHENOL | |
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Color/Form |
Orange prisms from water, Yellow-brown leaflets containing water of crystallization, Yellow-brown to orange prisms | |
CAS No. |
99-57-0 | |
Record name | 2-AMINO-4-NITROPHENOL | |
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Record name | 2-Amino-4-nitrophenol | |
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Record name | 2-Amino-4-nitrophenol | |
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Record name | 2-AMINO-4-NITROPHENOL | |
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Record name | Phenol, 2-amino-4-nitro- | |
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Record name | 2-Amino-4-nitrophenol | |
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Record name | 2-amino-4-nitrophenol | |
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Record name | 2-AMINO-4-NITROPHENOL | |
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Record name | 2-AMINO-4-NITROPHENOL | |
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Melting Point |
293 to 297 °F (anhydrous) (NTP, 1992), 80-90 °C /Monohydrate/; 143-145 °C /Anhydrous/ | |
Record name | 2-AMINO-4-NITROPHENOL | |
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Record name | 2-AMINO-4-NITROPHENOL | |
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Retrosynthesis Analysis
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